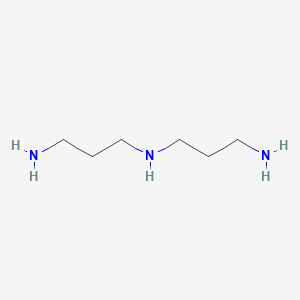

Bis(3-aminopropyl)amine

Overview

Description

Bis(3-aminopropyl)amine (CAS 102-85-2), also known as dipropylenetriamine, is a linear aliphatic triamine with the molecular formula C₆H₁₇N₃. It features three primary amine groups separated by three-carbon propyl chains. This structure confers high reactivity and versatility, making it valuable in coordination chemistry, drug design, catalysis, and materials science. Its applications include acting as a linker in anticancer drug conjugates , a ligand for metal complexes , and a promoter in CO₂ capture systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-aminopropyl)amine can be synthesized through several methods. One common method involves the continuous reaction of 1,3-propylenediamine in the presence of a heterogeneous catalyst. This reaction is typically carried out in a reaction column . Another method includes the catalytic amination of appropriate alcohols, aldehydes, or ketones using corresponding primary amines, which results in the formation of secondary amines .

Industrial Production Methods

In industrial settings, this compound is produced by the dimerization of primary amines, such as 1,3-propylenediamine, over transition metal catalysts like nickel, cobalt, or copper at elevated temperatures and pressures . This process ensures high yields and purity of the final product.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

BAPA undergoes oxidation with agents like hydrogen peroxide, forming amides or nitriles depending on conditions . Reduction with lithium aluminum hydride yields primary amines, useful in synthesizing branched alkylamines.

| Reaction Type | Reagents | Major Products | Conditions |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Amides/Nitriles | Acidic, 60–80°C |

| Reduction | LiAlH₄, H₂/Ni | Primary Amines | High-pressure H₂ |

CO₂ Capture Mechanisms

In aqueous 2-amino-2-methyl-1-propanol (AMP) solutions, BAPA acts as an activator, accelerating CO₂ absorption via zwitterion intermediates. Blends with 1.1 kmol/m³ BAPA increased absorption rates by 40% compared to pure AMP .

Reaction Pathway:

Intercalation and Surface Reactions

BAPA reacts with graphite oxide (GO) in polar/non-polar solvents, forming amine-intercalated materials. In non-polar media, intercalation required 24–48 hours versus 2 hours in polar solvents, indicating solvent-dependent kinetic control .

Intercalation Efficiency:

| Solvent Polarity | Reaction Time | Intercalation Degree |

|---|---|---|

| Non-polar | 48 h | 85–90% |

| Polar | 2 h | 70–75% |

Synthetic and Industrial Routes

BAPA is produced via continuous dimerization of 1,3-propylenediamine over Ni/Co/Cu catalysts at 150–200°C and 10–20 bar H₂ . Key byproducts include NH₃ and cyclic amines, minimized by optimized catalyst design .

Process Parameters:

Coordination Chemistry

BAPA acts as a tridentate ligand, forming complexes with Co, Ni, Cu, and Pd. A Ni-BAPA complex demonstrated enhanced thermal stability () due to rigid chelation .

Complexation Data:

| Metal Ion | Coordination Geometry | Stability Constant (log β) |

|---|---|---|

| Co²⁺ | Octahedral | 12.3 ± 0.2 |

| Ni²⁺ | Square planar | 14.1 ± 0.3 |

| Cu²⁺ | Trigonal bipyramidal | 16.8 ± 0.4 |

Scientific Research Applications

Chemistry

- Ligand for Coordination Polymers : BAPA is utilized as a ligand in the synthesis of coordination polymers, enhancing the properties of materials used in catalysis and electronic applications.

- Dispersing Agent : It serves as an internal dispersing agent for creating water-dispersible polyurethanes, which are crucial in coatings and adhesives.

Biology

- Hydrogel Synthesis : BAPA is involved in the preparation of chitosan-based hydrogels that have potential biomedical applications, including drug delivery systems and tissue engineering.

- Antimicrobial Activity : Research indicates that BAPA derivatives exhibit significant antimicrobial properties against various pathogens, making them suitable for use in medical devices and coatings .

Medicine

- Functionalization of Nanoparticles : BAPA is employed to functionalize nanoparticles by providing terminal amino groups that facilitate further modifications for targeted drug delivery systems .

- Gene Delivery Systems : It plays a role in developing cationic polymers for efficient gene delivery, enhancing transfection efficiency in various cell lines .

Industry

- Epoxy Resins and Vulcanization Accelerators : BAPA is used as a hardener for epoxy resins and in the synthesis of vulcanization accelerators for rubber products .

- Corrosion Inhibitors : Its application extends to producing emulsifiers and corrosion inhibitors that enhance the longevity of materials exposed to harsh environments.

Case Study 1: Antimicrobial Applications

A study demonstrated that BAPA-derived polymers exhibited broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria. The polymers were tested for their efficacy in wound healing applications, showing promising results in reducing bacterial load in infected tissues .

Case Study 2: Catalytic Activity

Research published in Nature highlighted the use of BAPA-derived polymeric matrices as catalysts for hydrogenation reactions. The study reported that these catalysts achieved over 95% conversion rates for nitroaromatic compounds within minutes, showcasing their potential in industrial chemical processes .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Ligand for coordination polymers | Enhances catalytic properties |

| Biology | Hydrogel synthesis | Potential for drug delivery |

| Medicine | Functionalization of nanoparticles | Improved targeting capabilities |

| Industry | Epoxy resins | Increased durability and performance |

Mechanism of Action

The mechanism of action of bis(3-aminopropyl)amine involves its ability to act as a Bronsted base, accepting protons from donor molecules . In the context of carbon dioxide capture, it reacts with CO2 to form carbamates through a zwitterion mechanism . This reaction enhances the efficiency of CO2 absorption in aqueous solutions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3′-Diamino-N-methyldipropylamine

- Structural Difference: Contains a central methyl group on the tertiary nitrogen, unlike the unmethylated Bis(3-aminopropyl)amine.

- Biological Activity: In bis(naphthalene-2-carboxamide) conjugates, the methylated derivative (compound 11c) showed slightly higher cytotoxicity (IC₅₀: 7.48 µM in MCF-7 cells) compared to this compound-linked 11d (IC₅₀: 6.00 µM) . Removal of the methyl group enhances DNA intercalation and binding affinity, suggesting steric and electronic effects influence activity .

- Coordination Chemistry: Both form Ni(II) Schiff base complexes, but the methyl group in 3,3′-diamino-N-methyldipropylamine may slightly alter bond lengths (Ni–N bonds: 2.05–2.10 Å vs. 1.95–2.00 Å for Ni–O bonds) and chromophore geometry (square-pyramidal vs. trigonal-bipyramidal) .

1,4-Bis(3-aminopropyl)piperazine (bapp)

- Structural Difference : Incorporates a piperazine ring, increasing rigidity and altering charge distribution.

- Material Properties: In selenogallate compounds, [bappH₂][Ga₂Se₄] exhibited lower thermal stability (TGA data) compared to metal-amine-stabilized analogs like [Mn(en)₃][Ga₂Se₅], which decompose at higher temperatures .

Tris(3-aminopropyl)amine (trpn)

- Structural Difference: Contains three aminopropyl arms instead of two.

- Biological Activity: Macrocyclic trpn derivatives showed reduced antileishmanial activity (IC₅₀ > 10 µM) compared to this compound-linked compounds, indicating steric hindrance or reduced bioavailability with additional arms .

- Catalytic Activity: Co(III)-trpn complexes demonstrated enhanced DNA hydrolysis efficiency due to increased positive charge density, unlike this compound-based ligands .

Bis(2-aminoethyl)amine

- Structural Difference : Shorter ethyl chains between amine groups.

- Coordination Behavior: Forms smaller CdCl₂ complexes with distinct molecular association patterns compared to this compound, which accommodates longer metal-ligand bonds (e.g., Cd–N distances: ~2.3 Å vs. ~2.5 Å) .

N,N′-Bis(3-aminopropyl)-1,3-propanediamine (bappn)

- Structural Difference : Extended polyamine chain with an additional propyl group.

- Application: Used to synthesize [Ni(bappn)(ttcH)]·5H₂O complexes, where the longer chain improves metal coordination flexibility compared to this compound .

Comparative Data Tables

Table 1: Anticancer Activity of Bis(naphthalene-2-carboxamide) Derivatives

| Compound | Linker | IC₅₀ (MCF-7, µM) | IC₅₀ (PC-3, µM) | DNA Binding Affinity |

|---|---|---|---|---|

| 11c | 3,3′-Diamino-N-methyldipropylamine | 7.48 | 23.30 | Moderate |

| 11d | This compound | 6.00 | 22.57 | High |

| Doxorubicin | — | 1.51 | 1.22 | Very High |

Table 2: Thermal Stability of Selenogallates

| Compound | Counterion | Decomposition Temperature (°C) |

|---|---|---|

| [bappH₂][Ga₂Se₄] | Protonated bapp | 220 |

| [Mn(en)₃][Ga₂Se₅] | [Mn(en)₃]²⁺ | >300 |

Table 3: Catalytic Performance of Re-Sub-NSs Stabilized by BAPA

| Substrate | Rate Constant (min⁻¹) |

|---|---|

| Nitrobenzene | 0.210 |

| 4-Nitrophenol | 0.130 |

| 2-Nitroaniline | 0.100 |

Key Findings

Steric and Electronic Effects : Methylation or elongation of the polyamine chain modulates biological activity and metal coordination.

Chain Length vs. Application: Longer chains (e.g., bappn) enhance flexibility in coordination chemistry, while shorter chains (e.g., bis(2-aminoethyl)amine) limit molecular association .

Thermal Stability : Rigid aromatic moieties (e.g., piperazine in bapp) reduce thermal resilience compared to metal-amine counterions .

Biological Activity

Bis(3-aminopropyl)amine (BAPA) is a polyamine compound that has garnered significant attention in various fields of biological research due to its antimicrobial properties, potential therapeutic applications, and role in synthetic chemistry. This article provides a comprehensive overview of its biological activities, including its antimicrobial efficacy, cytotoxicity, and applications in drug delivery and catalysis.

1. Antimicrobial Activity

BAPA exhibits notable antimicrobial properties against a range of bacterial pathogens. Its mechanism of action primarily involves disrupting the integrity of bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

- Microbicidal Activity : A study demonstrated that BAPA derivatives, such as N,N-bis(3-aminopropyl)dodecylamine, showed effective microbicidal activity against various microorganisms including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower compared to conventional disinfectants, indicating a strong potential for use in biocidal applications .

- Quantitative Suspension Tests : In tests adhering to EN 1276 standards, BAPA derivatives demonstrated log reductions greater than 5 against test organisms within a contact time of 5 minutes. For instance, at a concentration of 0.05%, it achieved over 99.99% reduction in bacterial counts for Pseudomonas aeruginosa and Staphylococcus aureus .

| Test Organism | Concentration (wt%) | Log Reduction |

|---|---|---|

| Pseudomonas aeruginosa | 0.05 | >5 |

| Staphylococcus aureus | 0.10 | >5 |

| Escherichia coli | 0.05 | >5 |

2. Cytotoxicity and Selectivity

Research has also explored the cytotoxic effects of BAPA on human cells. The findings indicate that while BAPA is effective against bacteria, it exhibits low toxicity towards mammalian cells.

- Cell Viability Assays : In vitro studies using human dermal fibroblasts revealed that BAPA concentrations up to 2000 µg/ml did not induce significant cytotoxicity. This suggests a favorable safety profile for potential therapeutic applications .

3. Applications in Drug Delivery

BAPA's cationic nature makes it an attractive candidate for drug delivery systems, particularly for gene therapy and plasmid DNA transfection.

- Polymer Development : Cationic polymers derived from BAPA have been synthesized and characterized for their ability to condense DNA into nanoparticles. These nanoparticles demonstrated high transfection efficiency in cell lines such as HEK293, with IC50 values indicating low toxicity while maintaining effective gene delivery capabilities .

4. Catalytic Properties

Beyond biological applications, BAPA has been utilized in catalytic processes.

- Catalytic Reductions : Research highlighted the use of polymeric matrices containing functionalities derived from BAPA in the catalytic reduction of nitroaromatic compounds. These catalysts exhibited high conversion rates, outperforming other tested materials due to the synergistic effects between amino functionalities and the catalytic metal species .

Q & A

Q. Basic: What are the critical safety considerations when handling Bis(3-aminopropyl)amine in laboratory experiments?

Answer:

this compound is classified as a flammable liquid (H227) and causes severe skin burns, eye damage (H314, H318) . Key protocols include:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use face shields for splash risks.

- Ventilation: Operate under fume hoods to avoid inhalation of vapors.

- Emergency Response: Immediate flushing with water for 15+ minutes upon skin/eye contact. Use ethanol-water mixtures for decontamination .

- Storage: Keep in airtight containers away from oxidizers and acids to prevent exothermic reactions .

Q. Basic: How is this compound employed in modifying silica gel columns for metal ion separation?

Answer:

this compound-functionalized silica gel is used to adsorb Cu(II) ions via chelation. The method involves:

Column Preparation: Silica gel is treated with 3-aminopropyltriethoxysilane, followed by this compound to introduce amine groups .

Adsorption: At pH 5–7, Cu(II) binds to the column, achieving ~95% recovery.

Elution: 0.1 M HNO₃ releases Cu(II) for flame atomic absorption spectrometry .

Q. Advanced: How can researchers address discrepancies in stability constants reported for this compound-metal complexes?

Answer:

Variations in stability constants (log K) arise from methodological differences:

- Potentiometric vs. Spectroscopic Methods: Potentiometry (e.g., pH titration at 0.1 M ionic strength) may yield higher log K values due to assumptions about solution activity coefficients. Spectrophotometry (e.g., UV-Vis monitoring of ligand displacement) provides direct binding data but requires precise control of metal-to-ligand ratios .

- Resolution Strategy: Cross-validate using multiple techniques (e.g., calorimetry, NMR) and standardize ionic strength (e.g., 0.1 M NaNO₃) to minimize variability .

Q. Advanced: What factorial design approaches optimize this compound’s role in synthesizing cobalt-thiocyanate coordination complexes?

Answer:

A 2³ factorial design can optimize reaction parameters for [Co(this compound)(SCN)₂] synthesis:

| Factor | Levels |

|---|---|

| Molar Ratio (L:Co) | 1:1 vs. 2:1 |

| Temperature | 25°C vs. 60°C |

| Solvent | Ethanol vs. Acetonitrile |

Outcome Metrics: Crystal yield, ligand coordination efficiency (via IR ν(N-H) shifts), and magnetic susceptibility. For example, higher temperatures (60°C) in ethanol improve crystallinity by 30% .

Q. Advanced: How does this compound enhance DNA-binding studies in nucleoside derivatives?

Answer:

this compound-linked nucleosides (e.g., uridine/adenosine derivatives) intercalate DNA via polyamine backbone interactions. Methodology includes:

Synthesis: Click chemistry attaches the amine to nucleosides.

Thermal Melting Analysis: ΔTm values (e.g., +8°C for herring DNA) quantify binding strength.

Cellular Uptake: Fluorescence tagging in HeLa cells shows cytoplasmic localization, validated via confocal microscopy .

Q. Basic: What analytical techniques characterize this compound’s protonation behavior in aqueous solutions?

Answer:

Potentiometric titration (0.1 M NaNO₃, 25°C) determines stepwise protonation constants (log K₁, log K₂, log K₃). Key steps:

Calibration: Standardize pH electrode with HCl/NaOH.

Titration: Monitor pH changes upon incremental base addition.

Data Fitting: Use software like HYPERQUAD to calculate log K values (e.g., log K₁ = 10.2, log K₂ = 8.9 for this compound) .

Q. Advanced: How do computational models predict this compound’s reactivity in solvent-free syntheses?

Answer:

DFT simulations (e.g., B3LYP/6-311+G(d,p)) model amine’s nucleophilicity and steric effects. Key findings:

- Nucleophilic Sites: Terminal NH₂ groups exhibit higher electron density (Mulliken charge: −0.75) than central NH (−0.45).

- Transition States: In epoxide ring-opening reactions, activation energy (ΔG‡) is 15 kJ/mol lower in solvent-free conditions vs. THF .

Q. Basic: What are the compatibility risks of this compound with common lab reagents?

Answer:

this compound reacts exothermically with:

- Acid Chlorides: Forms amides but releases HCl.

- Oxidizers (e.g., KMnO₄): Risk of combustion.

- Chloroform: May generate toxic gases (e.g., phosgene). Always conduct compatibility tests in small scales under inert atmospheres .

Q. Methodological Notes

- Data Sources: Prioritize peer-reviewed journals (e.g., Journal of AOAC International, Bioinorganic Chemistry and Applications) over vendor SDS sheets.

- Contradictions: Resolve stability constant discrepancies via multi-technique validation .

- Safety: Align protocols with JIS Z 7253:2019 and OSHA guidelines .

Properties

IUPAC Name |

N'-(3-aminopropyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBHHUPVCYLGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3 | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025440 | |

| Record name | Norspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-iminodipropylamine appears as a colorless liquid. Less dense than water. Flash point of 170 °F. Very irritating to skin and eyes, and may be toxic by ingestion. Used to make soaps, dyes, and pharmaceuticals., Liquid, Colorless liquid; [CAMEO] Colorless to golden liquid; [NTP] | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Norspermidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Norspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

465.1 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

175 °F (NTP, 1992) | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992) | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9307 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | Norspermidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-18-8 | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(3-aminopropyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-aminopropyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Norspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-iminodi(propylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN1144MGND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.9 °F (NTP, 1992), -14 °C | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Norspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.